(R)-Benzyl (1,1-Diethoxypropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate is a chiral compound with the molecular formula C15H23NO4 It is a derivative of carbamate, featuring a benzyl group and a diethoxypropan-2-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate typically involves the reaction of ®-1,1-diethoxypropan-2-amine with benzyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to slightly elevated temperatures
- Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
Industrial production of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Substitution: Formation of various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, inhibiting enzyme activity. The benzyl group may enhance binding affinity through hydrophobic interactions, while the diethoxypropan-2-yl moiety can influence the compound’s overall conformation and reactivity.
Comparison with Similar Compounds
Similar Compounds
- ®-Benzyl (1,1-Dimethoxypropan-2-yl)carbamate
- ®-Benzyl (1,1-Diethoxybutan-2-yl)carbamate
- ®-Benzyl (1,1-Diethoxyethan-2-yl)carbamate
Uniqueness
®-Benzyl (1,1-Diethoxypropan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethoxypropan-2-yl moiety differentiates it from other carbamate derivatives, potentially leading to unique reactivity and applications.
Properties
Molecular Formula |
C15H23NO4 |
---|---|
Molecular Weight |
281.35 g/mol |
IUPAC Name |
benzyl N-[(2R)-1,1-diethoxypropan-2-yl]carbamate |
InChI |
InChI=1S/C15H23NO4/c1-4-18-14(19-5-2)12(3)16-15(17)20-11-13-9-7-6-8-10-13/h6-10,12,14H,4-5,11H2,1-3H3,(H,16,17)/t12-/m1/s1 |
InChI Key |
SDPKDRFUFZADID-GFCCVEGCSA-N |
Isomeric SMILES |
CCOC([C@@H](C)NC(=O)OCC1=CC=CC=C1)OCC |
Canonical SMILES |
CCOC(C(C)NC(=O)OCC1=CC=CC=C1)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.